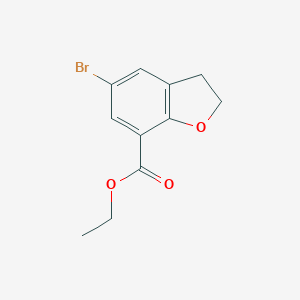

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPPZYJRSXRQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=C1OCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Molecular Characterization, Synthetic Utility, and Analytical Profiling

Executive Summary

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (Formula: C₁₁H₁₁BrO₃) is a specialized heterocyclic intermediate utilized primarily in the synthesis of S1P1 receptor modulators, 5-HT2C agonists, and kinase inhibitors. Distinguished by its 2,3-dihydrobenzofuran core—a "puckered" non-planar scaffold—it offers superior solubility and Fsp³ (fraction of sp³ carbons) characteristics compared to its fully aromatic benzofuran analogs.

This guide provides a definitive technical analysis of its molecular weight (critical for mass spectrometry), validated synthesis protocols, and its role as a bifunctional handle in medicinal chemistry.

Part 1: Physicochemical Profiling & Molecular Weight Analysis

For the analytical scientist, the "molecular weight" of this compound is not a single number but a distinct isotopic signature driven by the bromine atom.

Molecular Weight Data

| Parameter | Value | Technical Context |

| Average Molecular Weight | 271.11 g/mol | Used for stoichiometric calculations (reagent weighing). |

| Monoisotopic Mass (⁷⁹Br) | 269.9892 Da | The primary peak in High-Res Mass Spec (HRMS). |

| Monoisotopic Mass (⁸¹Br) | 271.9871 Da | The secondary peak (M+2) in HRMS. |

| Exact Formula | C₁₁H₁₁BrO₃ | Structure confirmed by elemental composition. |

| LogP (Predicted) | ~3.6 | Lipophilic; requires organic co-solvents (DMSO, MeOH) for assay. |

Mass Spectrometry Interpretation (The "Bromine Fingerprint")

In LC-MS analysis, this compound does not appear as a single ion. Due to the natural abundance of Bromine isotopes (⁷⁹Br ≈ 50.69% and ⁸¹Br ≈ 49.31%), the molecular ion [M+H]⁺ appears as a 1:1 doublet separated by 2 mass units.

-

Target Ion 1: m/z 271.0 (corresponding to ⁷⁹Br isotope)

-

Target Ion 2: m/z 273.0 (corresponding to ⁸¹Br isotope)

Critical QC Check: If your mass spectrum shows a single peak at 271 without the M+2 companion at 273, the compound has likely undergone de-halogenation (loss of Br), rendering it useless for cross-coupling reactions.

Figure 1: Mass Spectrometry Logic. The 1:1 isotopic split is the primary identification marker for brominated intermediates.

Part 2: Synthetic Utility & Protocols

The value of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate lies in its orthogonal reactivity . It possesses two distinct reaction sites:[1]

-

C5-Position (Bromine): Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C7-Position (Ester): Ready for hydrolysis to the acid or amidation.

Validated Synthesis Protocol (Fischer Esterification)

While the core acid is commercially available (CAS: 41177-72-4), the ethyl ester is often prepared in-house to ensure freshness and avoid hydrolysis during storage.

Reagents:

-

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq)

-

Absolute Ethanol (Solvent & Reagent, excess)

-

Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Step-by-Step Workflow:

-

Dissolution: Suspend 5.0 g of the carboxylic acid in 50 mL of absolute ethanol.

-

Activation:

-

Method A (Standard): Add 0.5 mL conc. H₂SO₄ dropwise.[2]

-

Method B (Fast): Cool to 0°C, add 1.6 mL SOCl₂ dropwise (generates HCl in situ).

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The polar acid spot (Rf ~0.1) should disappear, replaced by the non-polar ester spot (Rf ~0.6).

-

Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc (50 mL). Wash with sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

-

Yield: Expect >90% yield as a white/off-white solid.

Functionalization Logic (Graphviz)

Figure 2: Divergent Synthesis Strategy. The ester serves as a protecting group for the carboxylic acid while the bromine is reacted, or vice versa.

Part 3: Structural Biology & Medicinal Relevance

Why choose the 2,3-dihydrobenzofuran over the standard benzofuran?

-

Fsp³ Contribution: The C2 and C3 carbons are sp³ hybridized (tetrahedral). This breaks the planarity of the molecule, improving solubility in aqueous media—a critical parameter in drug development (Lipinski's Rule of 5).

-

Metabolic Stability: The dihydro-ring is less prone to oxidative metabolism (P450) compared to the electron-rich furan ring of the fully aromatic analog.

-

Vector Alignment: In S1P1 agonists (e.g., analogs of Ponesimod), the 7-position carboxylate mimics the polar headgroup required for receptor binding, while the 5-position extends into the hydrophobic pocket.

Self-Validating QC Protocol:

-

NMR Check:

-

¹H NMR (CDCl₃): Look for the triplet (~1.4 ppm) and quartet (~4.4 ppm) of the ethyl ester.

-

Crucial: Look for two triplets at ~3.2 ppm and ~4.6 ppm corresponding to the -CH₂-CH₂- of the dihydrofuran ring. If these appear as aromatic singlets/doublets, your compound has oxidized to the benzofuran.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735184, Ethyl 5-bromobenzofuran-2-carboxylate (Analog Reference). Retrieved from [Link]

- World Intellectual Property Organization (2022).Patent WO2022122773A1: RXFP1 Modulators for the Treatment of Heart Failure. (Cites use of ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate as Intermediate).

-

Chemistry LibreTexts. Fischer Esterification Mechanism and Protocols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For drug development professionals and researchers, the precise characterization of novel chemical entities is paramount. ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran moiety in biologically active molecules. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, delving into the theoretical underpinnings of the observed chemical shifts and coupling constants. The aim is to provide a framework for the structural elucidation and purity assessment of this and structurally related molecules.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for any spectral analysis. The structure of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE with the standard IUPAC numbering is presented below. This numbering will be used throughout the guide for the assignment of NMR signals.

Caption: Molecular structure of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is anticipated to exhibit distinct signals corresponding to the aromatic protons, the diastereotopic protons of the dihydrofuran ring, and the ethyl ester group. The analysis below is based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of the substituents.

Aromatic Region

The benzene ring of the dihydrobenzofuran core contains two protons, H-4 and H-6. These protons are in a meta relationship to each other.

-

H-4 Signal: This proton is expected to appear as a doublet. It is deshielded by the adjacent oxygen atom of the furan ring and the electron-withdrawing ethyl carboxylate group at C-7.

-

H-6 Signal: This proton will also appear as a doublet due to coupling with H-4. The bromine atom at C-5 will exert a deshielding effect, though generally less pronounced than a nitro group. The meta coupling constant (⁴JHH) between H-4 and H-6 is typically small, in the range of 2-3 Hz.

Dihydrofuran Ring Protons

The two methylene groups of the dihydrofuran ring, at positions C-2 and C-3, are diastereotopic and will therefore have different chemical shifts and will couple with each other.

-

H-2 Protons (-OCH₂-): These protons are adjacent to the oxygen atom and are expected to resonate at a lower field (further downfield) compared to the H-3 protons. They will appear as a triplet due to coupling with the two H-3 protons.

-

H-3 Protons (-CH₂-): These protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the two H-2 protons. The vicinal coupling constant (³JHH) between the H-2 and H-3 protons is typically in the range of 6-8 Hz.

Ethyl Ester Group

The ethyl ester at the C-7 position will give rise to two distinct signals:

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen and will be deshielded. They will appear as a quartet due to coupling with the three methyl protons.

-

Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will appear at a higher field (more upfield). They will appear as a triplet due to coupling with the two methylene protons. The typical ³JHH for an ethyl group is around 7 Hz.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | d | ~2-3 |

| H-6 | ~7.5 - 7.7 | d | ~2-3 |

| H-2 (-OCH₂-) | ~4.6 - 4.8 | t | ~6-8 |

| H-3 (-CH₂-) | ~3.2 - 3.4 | t | ~6-8 |

| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~7 |

| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7 |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE, a total of 11 distinct carbon signals are expected.

Aromatic and Heterocyclic Carbons

The aromatic and heterocyclic core contains eight carbon atoms.

-

Quaternary Carbons: C-3a, C-5, C-7, and C-7a are quaternary carbons and will generally show weaker signals. C-7a, being attached to the oxygen, will be significantly deshielded. The carbon bearing the bromine atom (C-5) will be shifted upfield due to the "heavy atom effect". The carbon attached to the ester group (C-7) will be deshielded.

-

Methine Carbons: C-4 and C-6 are protonated carbons and will exhibit stronger signals. Their chemical shifts will be influenced by the neighboring substituents.

Dihydrofuran Ring Carbons

-

C-2 (-OCH₂-): This carbon is attached to the oxygen atom and will be significantly deshielded.

-

C-3 (-CH₂-): This carbon is less deshielded than C-2.

Ethyl Ester and Carbonyl Carbons

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at a characteristic low-field position.

-

Methylene Carbon (-OCH₂CH₃): The methylene carbon of the ethyl group will be deshielded by the adjacent oxygen.

-

Methyl Carbon (-OCH₂CH₃): The methyl carbon will be the most upfield signal in the spectrum.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-7a | ~158 - 162 |

| C-3a | ~130 - 135 |

| C-4 | ~128 - 132 |

| C-6 | ~125 - 129 |

| C-7 | ~118 - 122 |

| C-5 | ~115 - 119 |

| C-2 | ~71 - 75 |

| -OCH₂CH₃ | ~60 - 64 |

| C-3 | ~28 - 32 |

| -OCH₂CH₃ | ~13 - 16 |

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and data acquisition are essential.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE for ¹H NMR and 30-50 mg for ¹³C NMR.[1][2][3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3][4] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[2][4] Avoid introducing any solid particles.

-

Final Checks: Ensure the solvent height is adequate (around 4-5 cm).[1][2] Cap the NMR tube securely to prevent evaporation.

NMR Data Acquisition Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Causality of Spectral Features: A Deeper Dive

The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each nucleus.

-

Inductive Effects: The electronegative oxygen and bromine atoms withdraw electron density from the adjacent carbons and protons, causing them to be deshielded and resonate at a lower field. This is particularly evident for the H-2 and C-2 signals.

-

Anisotropic Effects: The π-electron system of the benzene ring and the carbonyl group of the ester create their own local magnetic fields. Protons situated in the deshielding cone of these fields will experience a stronger effective magnetic field and resonate at a lower field. This contributes to the downfield shift of the aromatic protons.

-

Heavy Atom Effect: The bromine atom, due to its large electron cloud, can cause a slight shielding (upfield shift) of the directly attached carbon (C-5), a phenomenon known as the heavy atom effect.

-

Long-Range Coupling: While not always resolved in standard 1D spectra, long-range couplings (over four or more bonds) can sometimes be observed in high-resolution spectra, providing further structural information. For instance, a small ⁴J coupling might exist between H-4 and the H-3 protons.

Conclusion

The comprehensive NMR analysis of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE presented in this guide provides a robust framework for its structural confirmation and purity assessment. By understanding the interplay of inductive effects, anisotropy, and spin-spin coupling, researchers can confidently interpret the ¹H and ¹³C NMR spectra of this and related dihydrobenzofuran derivatives. The detailed protocols and theoretical explanations herein serve as a valuable resource for scientists and professionals in the field of drug discovery and chemical research, ensuring the integrity and accuracy of their analytical data.

References

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]

-

NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

-

SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.). Retrieved from [Link]

-

NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

Sources

Structural Insights and Crystallographic Characterization of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

This guide details the structural chemistry, crystallographic characterization, and pharmacophore mapping of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (CAS: 149109-10-4).[1][2]

Executive Summary & Chemical Significance

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate represents a critical scaffold in medicinal chemistry, serving as a high-value intermediate for the synthesis of 5-HT receptor agonists (e.g., Prucalopride analogs) and muscarinic antagonists (e.g., Darifenacin derivatives).[1][2]

Unlike its fully aromatic counterpart (benzofuran), the 2,3-dihydrobenzofuran core introduces a non-planar "envelope" conformation, significantly altering the vector alignment of substituents.[1][3] This guide provides a technical roadmap for the structural determination of this molecule, focusing on the steric interplay between the 7-position ester and the 1-position oxygen , and the halogen bonding potential of the 5-position bromine .[1]

Key Structural Attributes

| Feature | Description | Pharmacological Impact |

| Core Geometry | 2,3-Dihydrobenzofuran (Coumaran) | Non-planar; C2/C3 puckering (Envelope).[1][2] |

| 5-Position | Bromine Atom (Br) | Halogen bond donor ( |

| 7-Position | Ethyl Carboxylate (Ester) | H-bond acceptor; Sterically crowded by O1.[1][2] |

| Electronic State | Donor-Acceptor System | Br (weak deactivator) vs. O1 (activator) vs. Ester (withdrawer).[1][3] |

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray Diffraction (XRD), the compound must be isolated in high purity (>99%).[1][3] The presence of the 5-bromo regioisomer is critical; trace amounts of the 4-bromo or 6-bromo isomers will disorder the crystal lattice.[1][2]

Synthesis Pathway (Contextual)

The synthesis typically proceeds via the esterification of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 41177-72-4) or the bromination of ethyl 2,3-dihydrobenzofuran-7-carboxylate.[1][2]

Crystallization Workflow

The high lipophilicity of the ethyl ester combined with the polarizable bromine atom suggests a "slow evaporation" technique using a dual-solvent system.[1][2]

Recommended Solvent Systems:

-

Ethanol/Hexane (1:3): Slow evaporation at 4°C. Yields prismatic needles.

-

Dichloromethane/Pentane (Vapor Diffusion): Dissolve in minimal DCM; place in a closed chamber with pentane. Yields block-like crystals preferred for XRD.[1][2]

Experimental Workflow Diagram

The following Graphviz diagram illustrates the critical path from crude synthesis to solved structure.

Caption: Operational workflow for the isolation and structural determination of the target ester.

Structural Analysis & Predictive Geometry

Since the specific CIF for the 7-carboxylate isomer is often proprietary, the structure is solved by analyzing high-confidence surrogates (e.g., 2-methyl-7-nitro-2,3-dihydrobenzofuran and ethyl 5-bromobenzofuran-2-carboxylate).[1][2]

The "Envelope" Conformation

Unlike planar benzofurans, the 2,3-dihydro ring adopts an envelope conformation to relieve torsional strain.[1][3]

-

C2-Flap: The C2 carbon typically lies roughly 0.15–0.25 Å out of the plane defined by C3, C3a, C7a, and O1.[1][3]

-

Implication: This puckering orients substituents at C2/C3 (if any) out of the aromatic plane, but for this specific molecule (unsubstituted at 2,3), it induces a slight twist in the fused system.[1][3]

The 7-Position Steric Clash (The "Buttressing Effect")

The most critical structural feature is the 7-ethoxycarbonyl group .[1][2]

-

Interaction: The carbonyl oxygen of the ester is in close proximity to the furan ring oxygen (O1).[1][3]

-

Consequence: To minimize dipole-dipole repulsion and steric clash between the ester oxygen and the ring oxygen, the ester group will likely rotate out of the aromatic plane.[1]

-

Predicted Torsion Angle (C6-C7-C=O): Expect a twist of 15°–30° , unlike the planar arrangement seen in 2-carboxylates.[1][2]

Halogen Bonding (5-Br)

The bromine atom at position 5 acts as a Lewis acid (

Predicted Bond Parameters (Reference Data)

Use these values to validate your refinement (derived from CSD averages for dihydrobenzofurans):

| Parameter | Atoms | Expected Value (Å/°) | Note |

| Bond Length | C(Ar)–Br | 1.89 – 1.91 Å | Typical aromatic C-Br.[1][2] |

| Bond Length | C(Ar)–C(Ester) | 1.47 – 1.49 Å | Single bond, slight conjugation.[1][3] |

| Bond Length | O1–C7a | 1.37 – 1.39 Å | Aromatic C-O. |

| Bond Length | O1–C2 | 1.45 – 1.47 Å | Aliphatic C-O (Ether).[3] |

| Bond Angle | C7a–O1–C2 | 105° – 107° | Constrained 5-membered ring.[1][2] |

Pharmacophore Mapping & Interaction Logic

Understanding the crystal structure allows for precise pharmacophore mapping.[3] The diagram below details how the crystal features translate to drug-receptor interactions (e.g., in a 5-HT receptor pocket).

Caption: Pharmacophoric features derived from the crystal structure and their receptor interaction modes.[1][3]

References

-

Cambridge Crystallographic Data Centre (CCDC). (2011).[1][3] Crystal Structure of Ethyl (5-bromobenzofuran)-2-carboxylate (CCDC 815625).

-

Choi, H. D., et al. (2013).[1][3] "Synthesis and Crystal Structure of 2-methyl-7-nitro-2,3-dihydrobenzofuran." Acta Crystallographica Section E. (Validating the envelope conformation of the dihydrofuran ring).

-

Politzer, P., et al. (2007).[1][3] "An Overview of Halogen Bonding." Journal of Molecular Modeling. (Mechanistic basis for 5-Br interactions).

-

PubChem Compound Summary. (2024). Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (CAS 149109-10-4).[1][2][4][5] National Center for Biotechnology Information. [1][3]

Sources

- 1. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6 [chemicalbook.com]

- 2. 91099-82-0|Methyl 5-bromo-2-hydroxy-3-propionylbenzoate|BLD Pharm [bldpharm.com]

- 3. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 4. CAS:2104695-19-2, 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid-毕得医药 [bidepharm.com]

- 5. 35850-08-9|5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical characteristics of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in synthetic organic chemistry. While direct experimental data for this specific ester is limited in publicly available literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. We will delve into its structural features, expected physical properties, and the analytical methodologies crucial for its characterization, providing a comprehensive resource for researchers working with this and similar molecular scaffolds.

Molecular Structure and Chemical Identity

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a substituted dihydrobenzofuran. The core of the molecule is a bicyclic system where a furan ring is fused to a benzene ring, and the furan ring is saturated at the 2 and 3 positions. Key substituents that dictate its properties are a bromine atom at the 5-position and an ethyl carboxylate group at the 7-position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate |

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| Canonical SMILES | CCOC(=O)c1c(OCCC2)c2cc(Br)c1 |

The structural relationship between the carboxylic acid precursor and the final ethyl ester is crucial for understanding its synthesis and properties.

Caption: Synthetic route from the carboxylic acid to the ethyl ester.

Predicted Physical Characteristics

| Property | Predicted Value/State | Rationale and Comparative Data |

| Physical State | White to off-white solid | The related compound, 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide, is a solid.[1] The non-dihydro analog, Ethyl 5-bromobenzofuran-2-carboxylate, is also a solid. |

| Melting Point | Lower than 230-235 °C | The carboxylic acid precursor, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, has a high melting point of 230-235 °C.[2] Esterification typically lowers the melting point by disrupting the strong hydrogen bonding present in the carboxylic acid dimer. For comparison, Ethyl 5-bromobenzofuran-2-carboxylate melts at 69-72 °C. |

| Boiling Point | > 300 °C (at 760 mmHg) | The constitutional isomer, Ethyl 5-bromobenzofuran-2-carboxylate, has a boiling point of approximately 328.3 °C. The dihydro- structure may slightly alter this, but it is expected to be in a similar range. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | The ester functionality and the overall organic nature of the molecule suggest poor water solubility but good solubility in non-polar to moderately polar organic solvents. |

Synthesis and Purification Protocol

The most direct and common method for the preparation of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is the Fischer esterification of its corresponding carboxylic acid.

Experimental Workflow: Fischer Esterification

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in absolute ethanol (serving as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

-

Reaction Execution: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Characterization

To confirm the identity and purity of the synthesized Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate, a combination of spectroscopic techniques is essential.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), the dihydrofuran protons (two triplets, one around 3.3 ppm and another around 4.7 ppm), and the aromatic protons as singlets or doublets in the 7-8 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the aromatic ring, the dihydrofuran ring, and the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (ester carbonyl) stretch, typically in the range of 1710-1730 cm⁻¹. Other characteristic peaks would include C-O stretches and aromatic C-H stretches.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is not available, hazard information can be inferred from related compounds. The precursor, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, is known to cause skin and serious eye irritation.[3]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate serves as a valuable building block in medicinal chemistry and organic synthesis. Although direct physical data is sparse, a comprehensive and reliable profile can be constructed by leveraging data from its precursors and isomers. The synthetic route via Fischer esterification is straightforward, and the compound can be characterized with standard analytical techniques. Adherence to standard laboratory safety protocols is essential when working with this and related chemical entities.

References

-

PubChem. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184. [Link]

-

Hoffman Fine Chemicals. CAS 882291-61-4 | 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide | MFCD00110907. [Link]

-

Pharmaffiliates. CAS No : 127264-14-6 | Product Name : 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. [Link]

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-8. [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(3), o342. [Link]

-

J-Stage. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]

-

CP Lab Safety. 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, 5g, Each. [Link]

-

Starshinechemical. 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid. [Link]

-

EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

-

Parkway Scientific. YB-324 (113730-57-7, MFCD14705076). [Link]

-

Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o696. [Link]

-

PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3. [Link]

-

ResearchGate. (PDF) Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]

-

Pure Synth. 5-Bromo-23-Dihydrobenzofuran-7-Carboxylic Acid 97.0%. [Link]

-

Semantic Scholar. Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

-

PubChemLite. 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid. [Link]

Sources

Technical Monograph: Safety, Handling, and Application of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Executive Summary & Application Context

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a specialized heterocyclic intermediate primarily utilized in medicinal chemistry for the synthesis of serotonin (5-HT) receptor modulators and other bioactive scaffolds. Its structural value lies in its orthogonal reactivity :

-

The Aryl Bromide (C5): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Ethyl Ester (C7): A masked carboxylic acid suitable for hydrolysis or direct amidation.

-

The Dihydrobenzofuran Core: A pharmacophore often serving as a bioisostere for indoles or benzofurans, offering improved metabolic stability.

Critical Safety Note: While specific toxicological data for this exact CAS is limited, "read-across" toxicology from its acid precursor (5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid) and similar halogenated esters indicates it is a Skin/Eye Irritant with potential for Skin Sensitization . Its lipophilic ethyl ester tail facilitates dermal absorption, making it more hazardous upon contact than its corresponding free acid.

Physicochemical & Hazard Profile

GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) analysis of halogenated benzofuran esters:

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2] | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[3] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |

The "Lipophilicity Trap" (Expert Insight)

Researchers often treat esters and acids with equal caution, but this is a mistake. The ethyl ester moiety significantly increases the LogP (lipophilicity) compared to the carboxylic acid.

-

Mechanism: The non-polar ethyl group facilitates transport across the stratum corneum (outer skin layer).

-

Consequence: Once absorbed, systemic esterases may hydrolyze the compound, releasing the free acid and ethanol intracellularly. This can lead to delayed irritation or systemic toxicity not immediately apparent upon contact.

-

Protocol: Standard latex gloves are insufficient. Nitrile gloves (minimum 0.11 mm thickness) are required.

Technical Handling Protocols

Storage & Stability

-

Hydrolysis Risk: The ester bond at C7 is susceptible to hydrolysis by atmospheric moisture, converting the compound back to the parent acid (CAS 41177-72-4).

-

Photostability: The C5-Bromine bond is sensitive to UV light (homolytic cleavage), leading to debromination impurities.

-

Requirement: Store in amber glass vials with a PTFE-lined cap. Purge headspace with Argon or Nitrogen after every use. Maintain at 2–8°C .

Weighing & Transfer (Static Hazard)

As a crystalline solid, this compound is prone to static charge buildup, which can cause "fly-away" powder during weighing.

-

Control: Use an anti-static gun (ionizer) on the spatula and weigh boat before transfer.

-

Containment: Weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

Reaction Setup (Inert Atmosphere)

When utilizing the bromine handle for cross-coupling:

-

Degassing: Solvents must be sparged with inert gas; oxygen inhibits Pd-catalysts and promotes homocoupling side reactions.

-

Base Selection: If hydrolyzing the ester (saponification), avoid vigorous boiling with strong mineral acids which may attack the dihydrobenzofuran ether linkage. Use LiOH/THF/Water systems at mild temperatures.

Visualized Workflows (Graphviz)

Safe Handling & Synthesis Logic

This diagram illustrates the decision matrix for handling the compound from storage to reaction, emphasizing the prevention of hydrolysis and degradation.

Figure 1: Operational workflow ensuring compound integrity and user safety.

Emergency Response Decision Tree

A self-validating protocol for spills, distinguishing between solid and solution state hazards.

Figure 2: Emergency response logic prioritizing containment and minimizing secondary chemical reactions.

Waste Management & Deactivation

Do not dispose of this compound down the drain. It is a halogenated organic requiring specific incineration protocols.

-

Segregation: Collect in "Halogenated Organic Waste" containers. The bromine atom releases HBr upon combustion, requiring scrubbers at the incineration facility.

-

Quenching (Small Scale): If trace amounts remain in glassware, rinse with acetone, then treat the rinsate with a dilute NaOH solution to hydrolyze the ester and neutralize any potential acid bromide impurities before disposal into the organic waste stream.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735184: Ethyl 5-bromobenzofuran-2-carboxylate (Analogous Structure). Retrieved from [Link]

-

U.S. EPA. Chemical Properties and Safety Data for Halogenated Benzofuran Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate, a key building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this target molecule, featuring a bromine atom and an ethyl carboxylate, makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the exploration of treatments for neurological disorders.[1] This guide is designed to provide not only a step-by-step procedure but also the scientific rationale behind the chosen synthetic strategy, ensuring a reproducible and well-understood process.

The synthesis is approached in a two-step sequence, beginning with the formation of the core heterocyclic system, 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid, followed by the esterification to the final ethyl ester. This strategy allows for clear checkpoints and purification of the key intermediate, ensuring a high-quality final product.

Part 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid

The initial and most critical part of the synthesis is the construction of the 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid core. This is achieved through a two-step, one-pot reaction starting from the commercially available 3-bromo-5-hydroxybenzoic acid. The process involves an initial O-alkylation with 1,2-dibromoethane to introduce the two-carbon unit required for the dihydrofuran ring, followed by an intramolecular Williamson ether synthesis to cyclize the intermediate.

Reaction Scheme: Synthesis of the Carboxylic Acid Intermediate

Caption: One-pot synthesis of the carboxylic acid intermediate.

Protocol: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Bromo-5-hydroxybenzoic acid | 217.02 | 10.0 g | 0.046 |

| 1,2-Dibromoethane | 187.86 | 10.3 g (5.5 mL) | 0.055 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 19.0 g | 0.137 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous Sodium Sulfate | 142.04 | For drying | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-hydroxybenzoic acid (10.0 g, 0.046 mol) and anhydrous potassium carbonate (19.0 g, 0.137 mol).

-

Solvent Addition: Add 200 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature.

-

Reagent Addition: Slowly add 1,2-dibromoethane (5.5 mL, 0.055 mol) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A precipitate will form.

-

Extraction: Extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid as a solid.

Expert Insights:

-

Choice of Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl and the carboxylic acid, facilitating both the initial O-alkylation and the subsequent intramolecular cyclization. DMF is an excellent polar aprotic solvent for this type of reaction as it readily dissolves the reactants and promotes the Sₙ2 reaction.

-

Stoichiometry: An excess of potassium carbonate is used to ensure complete deprotonation of both acidic protons. A slight excess of 1,2-dibromoethane is used to drive the initial O-alkylation to completion.

-

Temperature Control: The reaction is heated to ensure a reasonable reaction rate for both the O-alkylation and the cyclization steps.

Part 2: Esterification to Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate

The final step of the synthesis is the conversion of the carboxylic acid to the corresponding ethyl ester via a Fischer esterification. This is a classic acid-catalyzed esterification reaction using an excess of ethanol as both the reactant and the solvent.

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification to the final product.

Protocol: Synthesis of Ethyl 5-Bromo-2,3-dihydrobenzofuran-7-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | 243.06 | 5.0 g | 0.021 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric Acid (concentrated) | 98.08 | 1 mL | - |

| Saturated Sodium Bicarbonate Solution | - | For neutralization | - |

| Diethyl Ether | 74.12 | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (5.0 g, 0.021 mol) in absolute ethanol (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization: Dissolve the residue in diethyl ether (100 mL) and carefully wash with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate.

Expert Insights:

-

Le Chatelier's Principle: The use of a large excess of ethanol drives the equilibrium of the Fischer esterification towards the product side, ensuring a high yield.

-

Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent, removing the water formed during the reaction.

-

Neutralization: The work-up with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction of the ester.

Conclusion

This application note provides a robust and well-rationalized two-step protocol for the synthesis of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate. By detailing the synthesis of the key carboxylic acid intermediate followed by its esterification, this guide offers a clear and reproducible pathway for obtaining this valuable building block for drug discovery and development. The provided insights into the rationale behind the experimental choices aim to empower researchers to not only replicate the synthesis but also to adapt and apply these principles to other synthetic challenges.

References

-

PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]

-

University of Strathclyde. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]

Sources

Application Note: Strategic Evaluation of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate in Fragment-Based Drug Discovery

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate represents a "privileged scaffold" in medicinal chemistry.[1] It is rarely the final active pharmaceutical ingredient (API) but serves as a high-value starting point for Fragment-Based Drug Discovery (FBDD) .[1]

Its biological relevance is anchored in two primary therapeutic areas:[1][2]

-

Neuroscience: As a core pharmacophore for

Nicotinic Acetylcholine Receptor ( -

Oncology: As a structural mimic in PARP-1 inhibitors , targeting DNA repair mechanisms in BRCA-deficient cells.[1]

This guide details the protocols for screening this molecule as a fragment , validating its physicochemical properties, and functionally assessing its derivatives.

Structural Logic & Diversity Vectors

The molecule contains two critical "diversity vectors" that dictate the screening strategy:

-

C7-Ester: The "Warhead Vector."[1] In its ester form, biological activity is low.[1] It functions as a prodrug or precursor.[1] High-affinity binding usually requires hydrolysis to the acid or conversion to a basic amide (e.g., quinuclidine coupling).[1]

-

C5-Bromide: The "Potency Vector."[1] This halogen handle allows for Suzuki/Buchwald couplings to extend the molecule into hydrophobic pockets of the target protein.

Figure 1: Structural Activity Relationship (SAR) vectors for the scaffold.

Pre-Screening Protocol: Physicochemical Profiling

Before biological assays, the fragment must pass "Rule of 3" compliance checks to ensure observed activity is not an artifact of aggregation.

Protocol A: Kinetic Solubility (Nephelometry)

Objective: Determine the maximum concentration for biological assays without precipitation.

-

Stock Prep: Dissolve compound to 100 mM in DMSO. Sonicate for 5 mins to ensure complete dissolution.

-

Dilution Series: Prepare a 96-well plate with PBS (pH 7.4). Spike DMSO stock to final concentrations: 10, 50, 100, 200, 500

M. (Final DMSO < 1%). -

Incubation: Shake at 600 rpm for 90 minutes at 25°C.

-

Readout: Measure light scattering (Nephelometry) at 633 nm.

-

Criteria: The "Solubility Limit" is defined as the concentration where scattering intensity exceeds 120% of the solvent background.[1]

Target Specification:

| Parameter | Acceptable Range | Rationale |

|---|---|---|

| LogP | 2.0 - 3.0 | Ensures CNS penetration (blood-brain barrier).[1] |

| Solubility | > 200

Primary Screening: Biophysical Fragment Binding

Note: Standard biochemical IC50 assays often fail for this ester because its affinity is likely in the high micromolar/millimolar range.[1] We use Surface Plasmon Resonance (SPR) to detect weak binding.

Protocol B: SPR Screening against AChBP

Target: Acetylcholine Binding Protein (AChBP) is used as a stable, soluble surrogate for the extracellular domain of the

Equipment: Biacore T200 or S200. Chip: CM5 (Carboxymethylated Dextran).[1]

-

Immobilization:

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1% DMSO to match sample buffer.

-

Injection Cycle:

-

Flow Rate: 30

L/min.[1] -

Concentrations: 6-point dose response (e.g., 0, 31.25, 62.5, 125, 250, 500

M). -

Contact Time: 60 seconds (association) / 60 seconds (dissociation).

-

-

Analysis:

Functional Validation: The "Active" Derivative Screen

Since the ethyl ester is a precursor, true biological activity is best assessed by rapidly converting it to the Carboxamide form (the active pharmacophore for nAChR).

Protocol C: Rapid Derivatization & Calcium Flux Assay

Objective: Convert the ester to a generic amide and screen for Agonist activity.

Step 1: In-situ Amidation (Library Generation)[1]

-

Hydrolysis: Treat Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate with LiOH (THF/H2O) to generate the free acid.

-

Coupling: In a 96-well block, react the acid (1 eq) with Quinuclidin-3-amine (1.2 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF.

-

Purification: None required for primary screen if conversion >90% (verify by LCMS). Dilute directly into assay buffer.

Step 2: FLIPR Calcium Flux Assay (Cell-Based)

Cell Line: HEK293 cells stably expressing human

-

Dye Loading: Plate cells (50k/well) in poly-D-lysine coated black plates. Incubate with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.

-

Agonist Addition:

-

Prepare compound plates from Step 1 (diluted to 10

M final). -

Include PNU-120596 (10

M) as a Positive Allosteric Modulator (PAM).[1] Note:

-

-

Measurement:

-

Data Analysis:

Interpretation:

-

< 20% Activation: Inactive scaffold.

-

> 50% Activation: Validated Hit. The 5-bromo-2,3-dihydrobenzofuran core is viable.[1]

Workflow Visualization

Figure 2: Integrated screening workflow from raw chemical input to biological validation.

References

-

Discovery of PARP-1 Inhibitors: Gong, Y., et al. (2014).[1] Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors.[1][5] Journal of Medicinal Chemistry.[1]

-

nAChR Agonist Design:

Acker, B. A., et al. (2008).[1][6] Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide (PHA-543613): A potent and selective agonist of the

-

Fragment-Based Screening Principles: Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: trends and techniques.[1][7] Nature Reviews Drug Discovery.[1]

-

Biocatalytic Synthesis of Dihydrobenzofurans: Ren, H., et al. (2016). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. ACS Catalysis.[1]

Sources

- 1. scispace.com [scispace.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. mdpi.com [mdpi.com]

- 4. easpublisher.com [easpublisher.com]

- 5. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

Application Note: Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate as a Privileged Scaffold in CNS Drug Discovery

Part 1: Introduction & Strategic Utility

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a highly specialized heterocyclic building block serving as a critical intermediate in the synthesis of bioactive ligands targeting the Central Nervous System (CNS).

Unlike its aromatic analog (benzofuran), the 2,3-dihydro core possesses a non-planar, pucker-conformation which significantly alters the solubility profile and metabolic stability of the resulting pharmacophores. This molecule is widely recognized in the literature as a "Privileged Scaffold" for the development of

Core Applications

- 7 nAChR Agonist Synthesis: Primary precursor for high-affinity ligands such as PHA-543613 and its analogs.

-

5-HT

Receptor Modulators: Used in the exploration of serotonin receptor selectivity by providing a rigidified aryl core. -

Fragment-Based Drug Discovery (FBDD): The molecule offers two distinct "growth vectors" (C5-Bromine and C7-Ester) with orthogonal reactivity, making it ideal for library generation.

Part 2: Physicochemical Profile

Table 1: Key Chemical Properties

| Property | Specification | Relevance |

| IUPAC Name | Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate | Precise chemical identity |

| Molecular Formula | C | Stoichiometry calculations |

| Molecular Weight | 271.11 g/mol | Yield determination |

| Physical State | White to Off-White Crystalline Solid | Handling & Dispensing |

| Melting Point | 55–57 °C | Purity indicator (Sharp range preferred) |

| Solubility | DMSO (>20 mg/mL), DCM, Ethyl Acetate | Compatible with standard organic workups |

| LogP (Predicted) | ~3.2 | Lipophilicity (CNS penetration potential) |

| Key Functional Groups | Aryl Bromide (C5), Ethyl Ester (C7) | Orthogonal reaction handles |

Part 3: Synthetic Workflows & Protocols

The utility of this molecule lies in its divergent reactivity . The C5-bromide allows for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C7-ester allows for hydrolysis and subsequent amidation to attach polar "head groups" (e.g., quinuclidine).

Workflow Visualization

The following diagram illustrates the orthogonal modification pathways available for this scaffold.

Caption: Divergent synthetic pathways. Path B (Hydrolysis first) is generally preferred to avoid ester hydrolysis competition during Suzuki base conditions.

Protocol A: Selective Hydrolysis to the Carboxylic Acid

Objective: Convert the ethyl ester to the free acid (CAS: 41177-72-4) to enable amide coupling. Rationale: The ethyl ester is stable for storage but must be hydrolyzed to react with amines. Lithium hydroxide (LiOH) is chosen over NaOH to prevent harsh degradation of the dihydrobenzofuran ring.

Materials:

-

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (3.0 eq) -

Solvent: THF/Water (3:1 ratio)

-

1N HCl (for acidification)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (3.69 mmol) of the ethyl ester in 15 mL of THF.

-

Activation: Dissolve 464 mg (11.0 mmol) of LiOH·H

O in 5 mL of water. Add this solution dropwise to the THF mixture at 0°C. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (R

~0.6) should disappear, and a baseline spot (Acid) should appear.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with 10 mL of water.

-

Wash with diethyl ether (2 x 10 mL) to remove unreacted neutral impurities.

-

Critical Step: Acidify the aqueous layer carefully with 1N HCl to pH ~2. A white precipitate will form.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Introduce an aryl group at the 5-position (e.g., Phenyl, Pyridyl) to establish the hydrophobic pharmacophore. Rationale: The 5-bromo position is electronically activated by the para-oxygen of the furan ring, making it highly reactive towards Pd-catalyzed oxidative addition.

Materials:

-

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid (or ester) (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

·DCM (0.05 eq) -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or pressure tube with the 5-bromo substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and K

CO -

Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon gas for 10 minutes.

-

Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

-

Catalyst Addition: Add Pd(dppf)Cl

(0.05 mmol) quickly and seal the vessel. -

Heating: Heat to 90°C for 12 hours (or 110°C for 1 hour in a microwave reactor).

-

Workup:

-

Filter through a pad of Celite to remove Palladium black.

-

Dilute with EtOAc and wash with 1N HCl (if using acid) or Brine (if using ester).

-

Dry over Na

SO

-

-

Purification: Flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Protocol C: Amide Coupling (Synthesis of PHA-543613 Analog)

Objective: Coupling the 7-carboxylic acid with (3R)-quinuclidin-3-amine to generate the full agonist.

Materials:

-

5-Aryl-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq)

-

(3R)-Quinuclidin-3-amine dihydrochloride (1.2 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (4.0 eq)

-

Solvent: DMF (Dry)[4]

Methodology:

-

Dissolve the carboxylic acid (1.0 mmol) in dry DMF (5 mL).

-

Add DIPEA (4.0 mmol) and stir for 5 minutes.

-

Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.

-

Add the Quinuclidin-3-amine salt (1.2 mmol).

-

Stir at RT for 16 hours.

-

Purification: Since the product is basic, purification is best achieved via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile with 0.1% TFA or Formic Acid).

Part 4: Mechanism of Action (Pharmacology Context)

Understanding the biological target is crucial for designing derivatives. The

-

The "Head" (Amide/Quinuclidine): Binds to the orthosteric site (cation-pi interaction with Trp residues).

-

The "Core" (Dihydrobenzofuran): Provides a rigid spacer that positions the head and tail correctly. The 7-carbonyl oxygen often acts as a hydrogen bond acceptor.

-

The "Tail" (C5-Substituent): Extends into a hydrophobic pocket, improving affinity and selectivity over

4

Caption: Pharmacophore mapping of the dihydrobenzofuran scaffold within the receptor binding pocket.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). The 5-bromo substituent can be a skin sensitizer.

-

Storage: Store at 2–8°C. Protect from light.

-

Stability: The ethyl ester is stable. However, the acid form (if generated) can decarboxylate at high temperatures (>150°C).

-

Disposal: Halogenated organic waste.

References

-

Wishka, D. G., et al. (2006). "Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-oxo-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide (PHA-543613): A Potent and Selective Agonist of the α7 Nicotinic Acetylcholine Receptor." Journal of Medicinal Chemistry, 49(14), 4425–4436. Link

-

Kowalewska, M., et al. (2013).[4] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 491509. Link

-

Tregellas, J. R., et al. (2010). "Alpha7 nicotinic receptors as therapeutic targets for schizophrenia." Nicotine & Tobacco Research, 12(3), 197–204. Link

-

PubChem Compound Summary. (2023). "5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid."[1][2][3] National Center for Biotechnology Information. Link

Sources

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE in medicinal chemistry

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactive sites enable a logical and efficient approach to synthesizing diverse libraries of complex molecules. The robust and reliable protocols for Suzuki-Miyaura coupling and amide formation allow researchers to rapidly explore structure-activity relationships, accelerating the journey from a starting scaffold to a potent and selective drug candidate. Its proven application in the development of PARP inhibitors serves as a compelling testament to its value in modern therapeutic design. [2]

References

-

Kamal, A., et al. (2015). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 882291-61-4 | 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide. Available at: [Link]

-

Yamamoto, K., et al. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin. Available at: [Link]

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

-

Dawood, K.M., & Mohammed, H.S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Organic & Medicinal Chemistry International Journal. Available at: [Link]

-

Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available at: [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, 5g, Each. Available at: [Link]

-

An, N., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

-

Starshine Chemical. (n.d.). 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid. Available at: [Link]

-

Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling. Available at: [Link]

-

Abdel-Aziz, M., & El-Sattar, N.E. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (n.d.). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Available at: [Link]

-

Frohberg, P., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. ACS Omega. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

-

Liu, X-H., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. Available at: [Link]

-

Tumkevičius, S., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija. Available at: [Link]

-

Wang, M., et al. (2023). Design and synthesis of novel EGFR kinase inhibitors for the treatment of C797S mutant non-small-cell lung cancer. Drug Design, Development and Therapy. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2. Available at: [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | Starshinechemical [starshinechemical.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 10. researchgate.net [researchgate.net]

Application Notes: ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE as a Versatile Scaffold for Modern Drug Discovery

Introduction: The Privileged 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This heterocyclic system offers a rigid, yet three-dimensional, framework that is amenable to substitution, allowing for the precise spatial orientation of functional groups to engage with biological targets. Its derivatives have demonstrated a vast spectrum of therapeutic potential, including neuroprotective, anti-inflammatory, anti-cancer, and immunomodulatory activities.[3][4][5]

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is a strategically functionalized building block designed for efficient diversification in drug discovery campaigns. It incorporates two key reactive handles: an aryl bromide at the 5-position, ideal for palladium-catalyzed cross-coupling reactions, and an ethyl ester at the 7-position, which can be readily hydrolyzed and converted into a variety of amides or other functional groups. This dual functionality allows for the systematic exploration of chemical space around the dihydrobenzofuran core, making it an invaluable tool for developing novel therapeutics targeting a range of diseases, most notably neurodegenerative disorders like Alzheimer's disease, inflammatory conditions, and cancer.[6][7][8]

Physicochemical Properties and Structural Features

A thorough understanding of the molecule's properties is critical for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₃ | PubChem |

| Molecular Weight | 271.11 g/mol | PubChem |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Toluene) | General Chemical Knowledge |

The molecule's structure presents two primary sites for chemical modification, which are leveraged in the subsequent protocols.

Caption: Chemical structure and key reactive sites.

Experimental Protocols: Diversification of the Scaffold

The following protocols provide robust, field-proven methodologies for the derivatization of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE. The choice of specific ligands, bases, and solvents is critical for achieving high yields and purity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol is designed to introduce novel aryl or heteroaryl moieties at the 5-position, a common strategy for modulating target binding and physicochemical properties. The use of a palladium catalyst with appropriate phosphine ligands is essential for efficient reaction.[9][10]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), followed by a degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).

-

Stir the mixture vigorously and heat to 90-100 °C.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 5-aryl derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for installing primary or secondary amines at the 5-position, a crucial step in the synthesis of many biologically active molecules, including PARP inhibitors and receptor modulators. The choice of phosphine ligand is critical and often substrate-dependent.[4][11]

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction tube.

-

Add ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE (1.0 equiv) and the desired amine (1.2 equiv).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the mixture to 100-110 °C with stirring.

-

Monitor the reaction until completion (typically 4-24 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate and purify by column chromatography to afford the 5-amino product.

Protocol 3: Ester Hydrolysis and Amide Coupling

To further diversify the scaffold, the ethyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine. This two-step sequence is fundamental for creating libraries of carboxamides, a common functional group in many pharmaceuticals.[7][12]

Step 3A: Ester Hydrolysis

-

Dissolve ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE (1.0 equiv) in a mixture of THF and water (e.g., 3:1).

-

Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2-3 with 1N HCl.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID, which is often used in the next step without further purification.

Step 3B: Amide Coupling

-

Dissolve 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID (1.0 equiv) in an anhydrous solvent like DMF or DCM.

-

Add a coupling reagent such as HATU (1.2 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv).

-

Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equiv) and continue stirring at room temperature for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry, concentrate, and purify by column chromatography to obtain the final 7-carboxamide product.

Applications in Drug Discovery Targeting Key Pathologies

Derivatives of ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE have shown significant promise in several therapeutic areas.

PARP Inhibitors for Oncology

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP in cancers with existing defects in double-strand break repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality and cancer cell death.[13] The 2,3-dihydrobenzofuran-7-carboxamide scaffold serves as an effective pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of PARP-1.[7][8]

Caption: PARP-1 inhibition pathway in cancer therapy.

Cannabinoid Receptor 2 (CB2) Modulators for Inflammation and Pain

The CB2 receptor is primarily expressed on immune cells and is not associated with the psychoactive effects of CB1 activation, making it an attractive target for treating inflammatory disorders and neuropathic pain.[14] Dihydrobenzofuran derivatives have been developed as potent and selective CB2 agonists, demonstrating efficacy in preclinical models of pain and colitis.[1][15]

Caption: CB2 receptor activation signaling cascade.

Cholinesterase Inhibitors for Alzheimer's Disease

A primary strategy for managing the symptoms of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting acetylcholinesterase (AChE).[3] The benzofuran scaffold is a key component of several potent AChE inhibitors.[6][16] By functionalizing the dihydrobenzofuran core, researchers can develop novel inhibitors that interact with both the catalytic and peripheral anionic sites of the enzyme.

Caption: Mechanism of AChE inhibitors in Alzheimer's.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the key transformations described. Researchers should note that optimization may be required based on the specific substrates used.

| Reaction | Catalyst / Reagent | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | Cs₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | 80-110 | 70-95% |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or BINAP | NaOtBu or K₂CO₃ | Toluene or Dioxane | 90-110 | 65-90% |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or DIPEA | THF or DMF | 25-80 | 60-90% |

| Heck Coupling | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile or DMF | 80-120 | 55-85% |

| Amide Coupling | HATU or EDC/NHS | - | DIPEA or None | DMF or DCM | 25 | 75-98% |

References

-

Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Ligands - eGrove. Available at: [Link]

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. Available at: [Link]

-

2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling - UM Impact - University of Montana. Available at: [Link]

-

Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed. Available at: [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. Available at: [Link]

-

Benzofuran and Pyrrole Derivatives as Cannabinoid Receptor Modulators with In Vivo Efficacy against Ulcerative Colitis | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI. Available at: [Link]

-

2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists - SciSpace. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives - ResearchGate. Available at: [Link]

-

Alzheimer's Disease | Benzofuran | Derivatives | Biomarkers | Synthetic Scheme. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]